5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Lipophilicity OCF3 LogP

Researchers designing ATP-competitive inhibitors often find generic anilines lack the electronic tuning and lipophilic reach for optimized hinge binding. This scaffold combines an ortho-trifluoromethoxy substituent with a para-pyridin-4-yl group to solve this problem. - Selective Reactivity: Electron-poor aniline (pKa ≈2.5) enables attenuated acrylamide warhead coupling, improving covalent inhibitor selectivity for kinases like EGFR or BTK. - Analytical Advantage: A clean, singlet 19F-NMR signal simplifies detection in complex biological matrices, unlike CF₃ or di-OCF₃ analogs. - Reliable Supply: Stocked in high purity for immediate medicinal chemistry and chemical biology campaigns.

Molecular Formula C12H9F3N2O
Molecular Weight 254.21 g/mol
Cat. No. B7838074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline
Molecular FormulaC12H9F3N2O
Molecular Weight254.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F
InChIInChI=1S/C12H9F3N2O/c13-12(14,15)18-11-2-1-9(7-10(11)16)8-3-5-17-6-4-8/h1-7H,16H2
InChIKeyCHEDIOFNIRSPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline: Ortho-OCF3 Aniline Space Entry


5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline (CAS 1214344-63-4) is a bifunctional aromatic amine that combines an ortho-trifluoromethoxy (-OCF3) substituent with a para-pyridin-4-yl group on the same aniline core [1]. The -OCF3 group is recognized in medicinal chemistry as a long-range, strongly electron-withdrawing substituent that distinctly modulates lipophilicity and metabolic stability compared to -OCH3 or -CF3 [2]. The pyridin-4-yl motif introduces an additional basic nitrogen capable of participating in hydrogen-bonding and metal-coordination interactions, expanding the utility of this scaffold beyond that of simple aniline building blocks [1].

1
Ortho-OCF3 – reported to distinctly modulate lipophilicity and metabolic stability compared to OCH3 or CF3, supporting lead optimization screening.
2
Para-pyridin-4-yl – introduces a basic nitrogen for hydrogen-bonding and metal-coordination, expanding scaffold utility beyond simple anilines.
3
Bifunctional core – combined ortho-OCF3/para-pyridine motif enables molecular recognition tuning; may support kinase hinge-binder design and covalent inhibitor warhead studies.

Irreplaceability of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline


Attempts to substitute this compound with a generic aniline, a para-OCF3-aniline, or even a closely related CF3-analog systematically fail to replicate its molecular recognition profile. The ortho-OCF3 group is not merely a lipophilic tag; it exerts a long-range electron-withdrawing effect that is superior to both -OCH3 and -CF3, as judged by its capacity to promote hydrogen/metal permutation at the ortho position [1]. This electronic character alters the basicity of the aniline -NH2 and the polarization of the aromatic ring in ways that simple Hammett σ constant comparisons under-predict. Furthermore, the para-pyridin-4-yl substituent introduces a geometrically fixed, distal hydrogen-bond acceptor that cannot be mimicked by a para-fluorophenyl or a meta-pyridyl isomer. Together, these two substituents create a specific vector of lipophilicity (XLogP3 ≈ 3.0), polarity (TPSA ≈ 48.1 Ų), and electronic distribution that is not matched by any single-substituent analog [2].

OCF3 position
This compound ortho-OCF3: electron-withdrawing effect alters aniline basicity and ring polarization.
Para-OCF3 or meta isomer may not replicate the same electronic distribution; predicted pKa differs by >1.3 units, affecting reactivity and protonation state.
Aryl substituent
Para-pyridin-4-yl provides a distal hydrogen-bond acceptor with fixed geometry.
Meta-pyridyl, para-fluorophenyl, or simple aniline may shift molecular recognition; the specific vector of polarity and H-bond capacity may not transfer.
Trifluoromethoxy group
OCF3 imparts lipophilicity (predicted XLogP3 ~3.0) while providing additional H-bond acceptors.
CF3 or OCH3 analog may alter permeability and metabolic profile; class-level data suggest OCF3 can exhibit different microsomal stability, requiring verification.

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline: Physicochemical Comparisons


Lipophilicity: OCF3 vs OCH3 vs CF3

The introduction of an ortho-OCF3 group increases lipophilicity substantially compared to the methoxy analog. While experimentally measured logP values for this specific scaffold are not publicly available, the consensus XLogP3 for 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline is 3.0 [1]. The corresponding 2-methoxy analog 5-(pyridin-4-yl)-2-methoxyaniline has a predicted XLogP3 of approximately 1.9 [2]. This difference of >1.0 log units indicates a markedly higher membrane permeability potential for the OCF3 compound. The OCF3 group confers lipophilicity comparable to a CF3 group (XLogP3 around 2.8 for the 2-CF3 analog) [3], but without introducing the metabolic liabilities sometimes associated with benzylic C-F bonds [4].

Lipophilicity: OCF3 vs OCH3/CF3
Class-level inference
ΔXLogP3 +1.1 vs OCH3 analog; +0.2 vs CF3 analog
May support higher membrane permeability potential in cell-based assays.
Predicted values; experimental logP verification recommended.
Lipophilicity OCF3 LogP Physicochemical Properties

Basicity: Ortho-OCF3 vs Para-OCF3 vs Des-pyridyl

The electron-withdrawing nature of the ortho-OCF3 group significantly lowers the basicity of the aniline nitrogen. The predicted pKa of the conjugated acid of 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline is approximately 2.5 . In contrast, the para-OCF3 isomer 4-(pyridin-4-yl)-2-(trifluoromethoxy)aniline has a predicted pKa of ~3.8 , and the des-pyridyl analog 2-(trifluoromethoxy)aniline has a pKa of ~4.3 [1]. The combination of the ortho-OCF3 and the para-electron-deficient pyridine ring produces a uniquely low aniline basicity (difference of >1.8 pKa units compared to the simple 2-OCF3-aniline). This reduced basicity directly impacts the compound's reactivity in amide coupling, reductive amination, and its protonation state at physiological pH [2].

Basicity: ortho-OCF3 vs para-OCF3
Cross-study comparable
pKa drop: -1.3 vs 4-pyridyl isomer; -1.8 vs des-pyridyl analog
Reduced nucleophilicity and distinct protonation state may affect coupling reactivity and hERG profile.
Predicted pKa; confirm experimentally under relevant conditions.
Basicity pKa OCF3 Electron-Withdrawing Effect

TPSA and H-Bond Acceptors: Solubility & Permeability

The target compound has a TPSA of 48.1 Ų and 6 hydrogen-bond acceptors [1]. In comparison, the close analog 5-(pyridin-4-yl)-2-(trifluoromethyl)aniline has a TPSA of 38.9 Ų and 4 acceptors [2]. The OCF3 compound thus presents an additional ~9.2 Ų of polar surface area and two extra H-bond acceptors (the oxygen of the OCF3 group). This difference is critical because TPSA values below 60 Ų are generally associated with good oral absorption, while values above 80 Ų often predict poor brain penetration [3]. The OCF3 compound, at 48.1 Ų, remains well within the favorable range for oral bioavailability while offering more hydrogen-bonding capacity than its CF3 counterpart, which can be exploited for target binding without sacrificing permeability [3].

TPSA & H-bond acceptors
Cross-study comparable
ΔTPSA +9.2 Ų; ΔHBA +2 vs CF3 analog (predicted)
Additional H-bond capacity while staying within favorable oral absorption range (TPSA
Computed values; evaluate in permeability/solubility assays.
Metabolic stability: class trend
Class-level inference
OCF3 may exhibit higher microsomal clearance than CF3 in model substrates
Anticipate clearance pathways; differentiate from CF3 analogs in ADME screening.
Compound-specific data not available; verify with in vitro microsomal assay.
TPSA Solubility Permeability Drug-likeness

Metabolic Stability: OCF3 vs OCH3 vs CF3

While direct metabolic stability data for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline are not publicly available, a comparative study on a series of aliphatic OCF3-containing compounds versus their OCH3 and CF3 analogs showed that CF3O-substituted compounds exhibited higher lipophilicity than methoxy analogs and comparable lipophilicity to CF3-bearing compounds, but also decreased metabolic stability in microsomal assays [1]. Specifically, in an N-alkoxy(sulfon)amide series, the OCF3 analogs showed higher intrinsic clearance (Clint) than the CF3 counterparts, indicating potential for metabolic switching that can be exploited or mitigated depending on the drug design goals [1]. The ortho-OCF3 aniline scaffold in the target compound offers an opportunity to tune metabolic stability through the pyridyl substituent, as electron-deficient heterocycles are known to reduce CYP-mediated oxidation [2].

Metabolic stability: class trend
Class-level inference
OCF3 may exhibit higher microsomal clearance than CF3 in model substrates
Anticipate clearance pathways; differentiate from CF3 analogs in ADME screening.
Compound-specific data not available; verify with in vitro microsomal assay.
Metabolic Stability Microsomal Clearance OCF3 OCH3 CF3

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline: Preferred Application Scenarios


Kinase Hinge-Binder Scaffold

Medicinal chemistry programs targeting ATP-competitive kinase inhibitors often require a hinge-binding motif with a lipophilic 'gatekeeper' interaction and a hydrogen-bond acceptor for the catalytic lysine. The target compound's pyridin-4-yl group serves as a hinge-binding nitrogen, while the ortho-OCF3 provides a lipophilic wedge (XLogP3 = 3.0) that fills a hydrophobic pocket [see Section 3 Evidence Item 1]. The reduced basicity of the aniline (pKa ≈ 2.5) minimizes the risk of off-target hERG activity associated with highly basic amines [see Section 3 Evidence Item 2]. This specific combination is mechanistically superior to using a 4-(pyridin-3-yl)aniline or a 2-methoxy-analog, which lacks both the lipophilic reach and the electronic tuning.

Covalent Inhibitor Warhead Optimization

The low pKa of the aniline NH2 (≈2.5) makes this compound a weaker nucleophile than typical anilines (pKa ~4.5-5.0). This property can be exploited to tune the reactivity of acrylamide warheads in covalent inhibitors, where an overly nucleophilic aniline may lead to non-specific reactivity. The target compound's electron-poor aniline can be coupled to an acryloyl chloride to generate a covalent inhibitor with attenuated reactivity, improving selectivity for the desired cysteine residue in kinases such as EGFR or BTK [supported by general principles in Ref 2 of Evidence Item 2]. The OCF3 group further stabilizes the resulting amide bond through electron withdrawal, reducing premature hydrolysis.

19F-MRI and 19F-NMR Tracer Synthesis

The trifluoromethoxy group (OCF3) provides a distinct 19F-NMR chemical shift that is well-separated from the more common CF3 signals in biological media. The target compound, with its single OCF3 group and no other fluorine atoms, yields a clean singlet in 19F-NMR, simplifying detection in complex biological matrices. In contrast, CF3 or di-OCF3 analogs produce overlapping multiplets or require more complex spectral deconvolution. This property makes the compound a preferred building block for synthesizing 19F-MRI probes or 19F-NMR metabolic tracers where unambiguous detection is critical [class inference from fluorinated probe literature].

Application
Selection Property
Validation Focus
Kinase hinge-binder research
OCF3 as lipophilic gatekeeper wedge; pyridin-4-yl as hinge-binding motif
Permeability in cell assay, off-target kinase profiling
Covalent inhibitor warhead optimization
Low aniline nucleophilicity (pKa context) may attenuate acrylamide reactivity
Coupling efficiency, cysteine selectivity assessment
19F-MRI/NMR probe synthesis
Single OCF3 yields clean 19F-NMR singlet, well-separated from CF3 signals
19F detection specificity, spectral deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.